molecular formula C20H20ClN3O3S B3627462 N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,4-diethoxybenzamide

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,4-diethoxybenzamide

Cat. No.: B3627462
M. Wt: 417.9 g/mol
InChI Key: ZRUOIKLFHUKTNZ-UHFFFAOYSA-N
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Description

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,4-diethoxybenzamide is a 1,3,4-thiadiazole derivative characterized by a 4-chlorophenylmethyl substituent at position 5 of the thiadiazole ring and a 3,4-diethoxybenzamide group at position 2. The 1,3,4-thiadiazole scaffold is well-documented for its broad-spectrum biological activities, including insecticidal, fungicidal, and anticancer properties . The diethoxy groups on the benzamide moiety likely enhance lipophilicity and membrane permeability, while the chlorophenyl group may contribute to receptor-binding specificity.

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-3-26-16-10-7-14(12-17(16)27-4-2)19(25)22-20-24-23-18(28-20)11-13-5-8-15(21)9-6-13/h5-10,12H,3-4,11H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUOIKLFHUKTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,4-diethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Formation of Intermediate: The thiol is then converted to the corresponding sulfonyl chloride using chlorosulfonic acid.

    Final Coupling: The sulfonyl chloride is reacted with 3,4-diethoxybenzamide to yield the final product.

Chemical Reactions Analysis

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,4-diethoxybenzamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,4-diethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition disrupts the normal metabolic processes of the target organisms, leading to their death or growth inhibition . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Compound Name Key Substituents Biological Activity/Properties References
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,4-diethoxybenzamide (Target Compound) 4-Chlorophenylmethyl, 3,4-diethoxybenzamide Hypothesized enhanced lipophilicity and receptor binding; specific activity data pending.
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 4-Methylphenyl, 4-chlorobenzylidene Structural planarity confirmed via X-ray crystallography (mean deviation: 0.0042 Å) .
N-{5-[(4-Chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide Ethylsulfamoyl, 2-methylbenzamide Sulfamoyl group may improve solubility; no explicit activity data reported.
2-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide Sulfanyl linkages, 2,4-dimethylphenylacetamide Increased lipophilicity due to sulfur-rich structure; potential for altered pharmacokinetics.
N-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylsulfanyl)benzamide 3,4-Dimethoxybenzyl, methylsulfanyl Methylsulfanyl group may enhance antioxidant or enzyme inhibition properties.
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide, 4-methoxyphenyl Predicted pKa = 8.29 ± 0.50; improved bioavailability due to pyrrolidone ring .
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide 4-Bromobenzylthio, 3,4-dimethoxybenzamide Bromine substituent increases molecular weight (466.37 g/mol) and electronegativity .

Physicochemical Properties

  • Acid Dissociation (pKa) : The pKa of N-[5-(4-chlorophenyl)methyl-1,3,4-thiadiazol-2-yl] derivatives ranges from 7.29 to 8.29 , suggesting moderate ionization at physiological pH, which influences solubility and absorption.

Biological Activity

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,4-diethoxybenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These derivatives are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of the chlorophenyl and diethoxybenzamide groups enhances its pharmacological potential. The thiadiazole ring is known for its ability to interact with biological molecules due to its unique electronic properties and structural stability.

Antimicrobial Activity

  • Mechanism of Action : Thiadiazole derivatives exhibit significant antimicrobial properties due to their ability to disrupt microbial cell wall synthesis and function. Studies have shown that compounds with the thiadiazole moiety can inhibit the growth of various bacteria and fungi by interfering with essential metabolic pathways.
  • Research Findings :
    • A study highlighted that derivatives containing the 1,3,4-thiadiazole scaffold demonstrated potent activity against Escherichia coli and Staphylococcus aureus .
    • Another investigation reported that modifications in the thiadiazole structure could enhance antibacterial efficacy, indicating the importance of structural optimization in drug design .

Anticancer Activity

  • Cytotoxic Effects : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro assays have demonstrated its cytotoxicity against various cancer cell lines.
  • Case Studies :
    • One study found that related thiadiazole derivatives exhibited antiproliferative activity against lung carcinoma (A549) cells with IC50 values in the low micromolar range .
    • Another research indicated that certain modifications led to increased selectivity against specific cancer types while maintaining low toxicity towards normal cells .

Anti-inflammatory Properties

The anti-inflammatory potential of thiadiazole derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Data Summary

Biological Activity Effect Reference
AntimicrobialEffective against E. coli and S. aureus
AnticancerCytotoxic to A549 lung carcinoma cells
Anti-inflammatoryInhibits pro-inflammatory cytokines

Mechanistic Insights

Research indicates that the biological activities of this compound may be attributed to its ability to form hydrogen bonds with target proteins and disrupt critical biological pathways. The interaction with DNA and protein targets enhances its therapeutic potential.

Q & A

Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves cyclocondensation of thiosemicarbazide derivatives with carbonyl precursors, followed by alkylation or coupling reactions. Key optimizations include:

  • Temperature control (e.g., reflux at 90°C for cyclization ).
  • pH adjustment (e.g., ammonia to pH 8-9 for precipitation ).
  • Solvent selection (DMF or acetonitrile) and catalysts (triethylamine) to enhance efficiency .
  • Reaction monitoring via TLC and NMR for intermediate purity .

Q. What biological activities have been investigated for this compound and its analogs?

Structural analogs exhibit:

  • Antimicrobial activity against Gram-positive bacteria (MIC 2–8 μg/mL) via enzyme inhibition .
  • Enhanced membrane permeability from the 4-chlorophenyl group .
  • Antitumor potential through kinase inhibition pathways .

Q. What analytical techniques are essential for characterizing purity and structure?

Critical methods include:

  • HPLC-UV for purity assessment (>95%) .
  • 1H/13C NMR for functional group verification .
  • High-resolution MS for molecular formula confirmation .
  • X-ray crystallography for definitive conformation analysis .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during derivative characterization be resolved?

Strategies include:

  • 2D NMR techniques (HSQC, HMBC) to resolve tautomerism or stereochemical ambiguities .
  • Comparative analysis with PubChem reference compounds .
  • Recrystallization in DMSO/water for improved X-ray diffraction quality .

Q. What experimental strategies establish structure-activity relationships (SAR) for benzamide-thiadiazole hybrids?

Systematic SAR approaches involve:

  • Modular synthesis with substituent variations (e.g., ethoxy vs. methoxy groups ).
  • Target-specific screening (e.g., COX-2 vs. EGFR kinases ).
  • Computational docking validated by mutagenesis .
  • Pharmacokinetic profiling to differentiate target engagement from bioavailability .

Q. How can unexpected reactivity during thiadiazole derivatization be addressed?

Mitigation strategies:

  • Protecting groups (e.g., Boc on benzamide nitrogen) during electrophilic substitutions .
  • Anhydrous conditions to prevent hydrolysis .
  • Kinetic studies to identify optimal reaction windows .
  • DFT modeling to predict reactive sites .

Methodological Considerations

  • Synthetic Challenges : Optimize yields by varying stoichiometry of POCl3 in cyclization steps .
  • Biological Assays : Use Gram-positive bacterial strains (e.g., S. aureus) for baseline antimicrobial screening .
  • Data Validation : Cross-reference HRMS with isotopic pattern simulations to confirm molecular integrity .

Contradiction Analysis

  • Bioactivity Discrepancies : Differences between enzyme assays and cell models may reflect off-target effects or metabolic instability. Address via metabolite profiling .
  • Spectral Mismatches : Compare synthetic intermediates with literature analogs (e.g., thiadiazole C=S stretches in FT-IR ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,4-diethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,4-diethoxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.